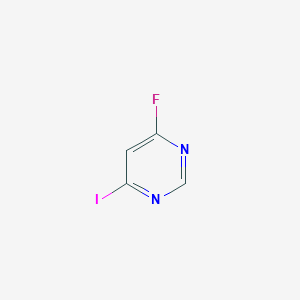
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is an organic compound with the molecular formula C7H5Cl3FN. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyridine ring, making it a highly substituted pyridine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of specific reagents such as sulfuric acid, nitric acid, and various chlorinating agents under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine and methyl groups.
2,6-Dichloropyridine: Lacks the chloromethyl and fluorine groups.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a fluorine and methyl group.
Uniqueness
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H5Cl3FN |
|---|---|
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
2,6-dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5Cl3FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChI-Schlüssel |
DXKKJUVFUHVTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
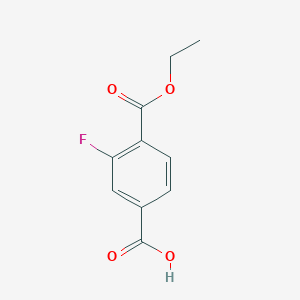
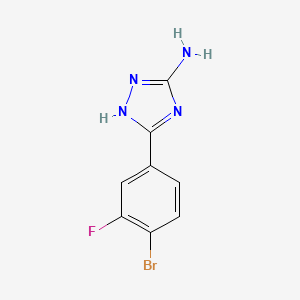
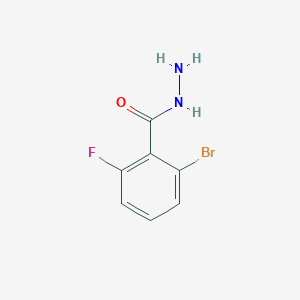
![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
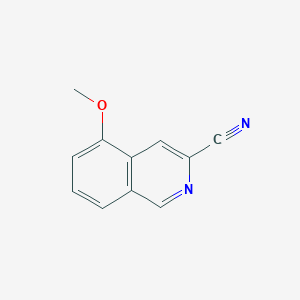

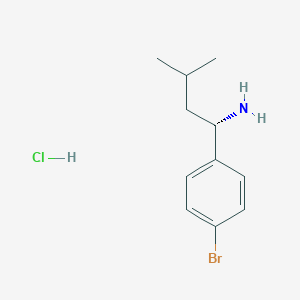
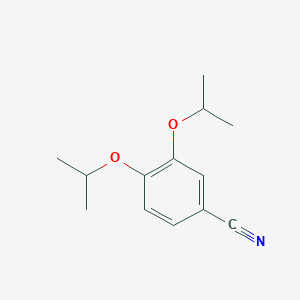
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
